1-Bromo-4-ethoxy-2,3-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a common theme in the provided papers. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is prepared through aromatic nucleophilic substitution . These methods suggest that the synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene could potentially be achieved through similar strategies, such as direct halogenation, nucleophilic aromatic substitution, or via a multi-step synthesis involving functional group transformations.
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using various techniques. For example, the molecular structure of monobromobenzene has been determined by electron diffraction, revealing bond distances indicative of partial double bond character . X-ray crystallography has been used to confirm the structures of several brominated and fluorinated benzene derivatives, providing insights into bond angles and molecular conformations . These studies suggest that the molecular structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely show similar characteristics, with bond lengths and angles affected by the presence of the halogen and ethoxy substituents.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated benzene derivatives. For instance, dibenzopentalenes are synthesized from 1-bromo-2-ethynylbenzenes using nickel(0) complexes, demonstrating the reactivity of brominated aromatics in the formation of more complex structures . The reactivity of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the ethoxy group, affecting its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives are diverse. For example, some compounds exhibit notable smectic liquid-crystalline properties , while others are used as intermediates in the synthesis of pharmaceutical agents, dyes, and electroluminescent materials . The presence of bromine and fluorine atoms in 1-Bromo-4-ethoxy-2,3-difluorobenzene would contribute to its physical properties, such as density and boiling point, and its chemical reactivity, potentially making it useful in various applications.
Scientific Research Applications
Electrochemical Fluorination
1-Bromo-4-ethoxy-2,3-difluorobenzene is involved in electrochemical fluorination processes. Studies have investigated the formation mechanism of related compounds during the electrolysis of halobenzenes, including variations of bromo- and fluoro-benzene, in specific electrolytes (Horio et al., 1996).
Vibrational Spectroscopy
Research has been conducted on the vibrational spectroscopy of trisubstituted benzenes, including variants of bromo-difluorobenzene. This involves analyzing both in-plane and out-of-plane vibrations to make precise vibrational assignments (Reddy & Rao, 1994).
Organic Synthesis
The compound is utilized in the synthesis of various organic molecules. For instance, studies have demonstrated its use in the selective conversion to benzoic acids and bromobenzoic acids through modern organometallic methods (Schlosser & Heiss, 2003).
Photodissociation Studies
1-Bromo-4-ethoxy-2,3-difluorobenzene has been the subject of photodissociation studies. These studies explore the fragmentation mechanisms of related bromo- and fluoro-benzene compounds using ab initio methods (Borg, 2007).
Synthesis Methodology
Research also includes developing economical and efficient methods for synthesizing bromo-difluorobenzene derivatives, with a focus on high yield and purity (He-ping, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound that is commonly used as an important intermediate in organic synthesis
Mode of Action
The ethoxy and bromine substituents of 1-Bromo-4-ethoxy-2,3-difluorobenzene give it unique reactivity and utility in synthetic chemistry . .
Result of Action
The molecular and cellular effects of 1-Bromo-4-ethoxy-2,3-difluorobenzene’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
1-Bromo-4-ethoxy-2,3-difluorobenzene is a colorless liquid with a distinctive odor. It is insoluble in water at room temperature but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, solvent, and pH.
properties
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxy-2,3-difluorobenzene | |
CAS RN |
156573-09-0 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 1-Bromo-4-ethoxy-2,3-difluorobenzene?
A1: While the abstract doesn't explicitly state the significance, the presence of bromine, ethoxy, and fluorine substituents on the benzene ring suggests this compound could be a valuable building block for further chemical synthesis. These functional groups can participate in various reactions, potentially leading to more complex molecules with desired properties for applications in pharmaceuticals, agrochemicals, or materials science.
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized compound?
A2: The researchers used Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to characterize the synthesized 1-Bromo-4-ethoxy-2,3-difluorobenzene [].
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